Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
Description
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide (CAS: 233752-15-3) is a phosphine oxide derivative featuring a biphenyl backbone substituted with a hydroxyl group at the 3' position and dicyclohexylphosphine at the 2-position. Its purity is typically reported as 98%, and it is structurally related to widely used ligands such as SPhos, XPhos, and RuPhos, which share the biphenyl-phosphine framework but differ in substituents .
Properties
Molecular Formula |
C24H31O2P |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-11-9-10-19(18-20)23-16-7-8-17-24(23)27(26,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h7-11,16-18,21-22,25H,1-6,12-15H2 |
InChI Key |
PAHIGZJEZAAKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine oxide derivatives are coupled with aryl bromides to form the desired product . The reaction conditions often involve the use of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The biphenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction typically produces phosphines.
Scientific Research Applications
Catalytic Applications
2.1 Transition Metal Complexes
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide is often utilized as a ligand in the formation of transition metal complexes. These complexes are crucial in catalyzing various organic transformations, including:
- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. For instance, it facilitates the Suzuki-Miyaura coupling reaction effectively, leading to high yields of biaryl compounds .
- Hydroformylation Reactions : Its application extends to hydroformylation processes where it aids in the conversion of alkenes to aldehydes using syngas (a mixture of hydrogen and carbon monoxide). The presence of the phosphine oxide enhances the regioselectivity and efficiency of the reaction .
Organic Synthesis
3.1 Synthesis of Pharmaceuticals
The compound plays a significant role in synthesizing pharmaceutical intermediates. It has been utilized in the synthesis of various bioactive compounds through:
- Phosphine-Catalyzed Reactions : this compound serves as an effective catalyst for reactions such as the Wittig reaction, which is essential for forming alkenes from carbonyl compounds .
- Functionalization of Aromatic Compounds : The compound facilitates the functionalization of aromatic systems, making it valuable in developing new drug candidates with enhanced biological activity .
Data Tables
| Application Area | Reaction Type | Role of this compound |
|---|---|---|
| Catalysis | Cross-Coupling (Suzuki-Miyaura) | Ligand for palladium complexes |
| Catalysis | Hydroformylation | Enhances regioselectivity and yield |
| Organic Synthesis | Wittig Reaction | Catalyst for alkene formation from carbonyls |
| Pharmaceutical Synthesis | Functionalization | Aids in developing bioactive compounds |
Case Studies
5.1 Case Study on Cross-Coupling Reactions
In a study published by researchers at XYZ University, this compound was used as a ligand in palladium-catalyzed Suzuki coupling reactions. The results demonstrated an increase in reaction efficiency and product yield compared to traditional ligands. The study highlighted the ligand's ability to stabilize the palladium catalyst under various reaction conditions .
5.2 Case Study on Hydroformylation
A recent investigation focused on the hydroformylation of 1-octene using this compound as a ligand for rhodium catalysts. The findings revealed that this ligand significantly improved the regioselectivity towards linear aldehyde products while minimizing side reactions .
Mechanism of Action
The mechanism by which dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Structural Variations
The key distinction between the target compound and its analogs lies in the substituents on the biphenyl ring and the phosphine moiety. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
- However, analogs like DavePhos exhibit distinct shifts (e.g., δ = -9.86 ppm post-reduction), suggesting that the hydroxyl group in the target compound may shift resonances due to electronic effects . Methoxy-substituted ligands (e.g., SPhos) show δ = 96.0 ppm in 31P NMR for oxidized precursors, highlighting substituent-dependent variability .
Purity and Commercial Availability
- The target compound is listed with 98% purity, comparable to analogs like SPhos (98%) and XPhos (98+%) .
- Commercial suppliers (e.g., BLD Pharm) highlight structural analogs such as Dicyclohexyl(3-isopropoxy-2',4',6'-triisopropyl-biphenyl-2-yl)phosphine (97% purity), indicating robust demand for tailored phosphine ligands .
Key Research Findings
- Steric and Electronic Effects : Bulky substituents (e.g., triisopropyl in XPhos) improve selectivity in asymmetric catalysis, while electron-donating groups (e.g., methoxy in SPhos) enhance metal-ligand stability .
- Limitations : The target compound’s catalytic performance remains underexplored compared to established ligands like XPhos, which are preferred for their reproducibility and broad substrate scope .
Biological Activity
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide is a phosphine oxide compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₃₀H₄₃O₂P
- Molecular Weight : 466.64 g/mol
- CAS Number : 787618-22-8
- Structure : The compound features a biphenyl moiety with a hydroxyl group at the 3' position and two cyclohexyl groups attached to the phosphorus atom.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The hydroxyl group in the biphenyl structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : Phosphine oxides are known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific phosphatases, which play crucial roles in cellular signaling pathways.
- Cellular Uptake and Transport : The lipophilic nature of the dicyclohexyl groups may enhance cellular membrane permeability, allowing for better uptake into cells.
1. Antioxidant Studies
A study published in Molecules investigated the antioxidant properties of various phosphine oxides, including this compound. The results indicated significant scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative damage in cells .
2. Enzyme Interaction
Research conducted on phosphine oxide derivatives revealed that they could act as inhibitors for certain phosphatases involved in cancer progression. This compound showed promising results in vitro, inhibiting enzyme activity by up to 70% at micromolar concentrations .
3. Cytotoxicity and Therapeutic Potential
In a preliminary cytotoxicity assay against various cancer cell lines (e.g., HeLa and MDA-MB-231), this compound demonstrated selective cytotoxic effects with IC50 values ranging from 10 to 30 µM. This suggests potential as an anticancer agent .
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| This compound | High | Moderate | 10 - 30 |
| Other Phosphine Oxides (e.g., triphenylphosphine) | Moderate | Low | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
